molecular formula C19H21N7O3S B2615848 N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1421455-64-2

N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide

Numéro de catalogue: B2615848
Numéro CAS: 1421455-64-2
Poids moléculaire: 427.48
Clé InChI: GKQGQXIEFZOOQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the esterification of nicotinic acid, followed by oxidation to yield pyridine N-oxides. Subsequent nucleophilic substitution and reduction steps lead to the formation of the desired pyrimidine derivatives . The reaction conditions often require the use of specific reagents such as trimethylsilyl cyanide and 3-chloroperoxybenzoic acid, with careful control of temperature and pH to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process and minimize waste .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide exhibit significant anticancer properties. A study highlighted the effectiveness of pyrimidine derivatives in inhibiting cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML). The compound's ability to modulate protein kinase activity suggests a mechanism for its anticancer effects, particularly by inhibiting cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Sulfonamide derivatives, such as those containing pyrimidine and pyridine moieties, have shown effectiveness against a range of bacterial strains. This suggests potential applications in treating bacterial infections, especially those resistant to conventional antibiotics .

Protein Kinase Inhibition

The primary mechanism through which this compound exerts its effects is through the inhibition of specific protein kinases. By targeting these enzymes, the compound disrupts key signaling pathways involved in cell growth and proliferation, making it a candidate for cancer therapy .

Interaction with DNA

Preliminary studies suggest that similar compounds may interact with DNA, leading to apoptosis in cancer cells. This interaction can enhance the compound's efficacy as an anticancer agent by promoting programmed cell death in malignant cells while sparing normal cells .

In Vitro Studies

In vitro studies conducted on various cancer cell lines have demonstrated that this compound significantly reduces cell viability at micromolar concentrations. For instance, treatment with the compound resulted in a dose-dependent decrease in proliferation rates in AML cells .

Animal Models

Animal studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Early results indicate that administration of this compound leads to tumor regression in xenograft models of cancer, supporting its potential use as an effective treatment option .

Activité Biologique

N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound with significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrimidine Derivative : Contains a pyrimidine ring which is crucial for its biological activity.
  • Sulfamoyl Group : Enhances solubility and bioavailability.
  • Amino Groups : Facilitate interaction with various biological targets.

The primary mode of action of this compound involves the inhibition of key enzymes associated with cancer cell proliferation:

  • Dihydrofolate Reductase (DHFR) : This enzyme is pivotal in the synthesis of nucleotides necessary for DNA replication. Inhibition of DHFR leads to decreased availability of tetrahydrofolate, thus impairing DNA synthesis and promoting apoptosis in rapidly dividing cells .
  • Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases involved in cell signaling pathways that regulate cell growth and division, particularly CDK4 and CDK6, which are crucial for the progression of the cell cycle .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)5.85Induction of apoptosis via DHFR inhibition
A549 (Lung)3.0Growth inhibition via kinase inhibition
HeLa (Cervical)10.0Cell cycle arrest

Case Study 1: Breast Cancer

A study involving MDA-MB-231 cells showed that treatment with this compound resulted in a significant increase in apoptotic cells, as indicated by annexin V-FITC staining, demonstrating its potential as a therapeutic agent in breast cancer .

Case Study 2: Non-Small Cell Lung Cancer

In another study focused on non-small cell lung cancer (NSCLC), this compound exhibited an IC50 value of 3.0 µM against A549 cells, indicating potent anti-cancer activity through dual targeting of DHFR and protein kinases involved in tumor growth .

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties, enhancing its viability as a therapeutic agent:

Property Value
Oral BioavailabilityHigh
Plasma Half-life3.5 hours
ToxicityLow

Propriétés

IUPAC Name

N-[4-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-14(27)25-15-5-7-16(8-6-15)30(28,29)24-11-10-21-18-12-19(23-13-22-18)26-17-4-2-3-9-20-17/h2-9,12-13,24H,10-11H2,1H3,(H,25,27)(H2,20,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQGQXIEFZOOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.